Lyso-PAF C-16-d4

Mass Spectrometry Lipidomics Internal Standard

Quantifying Lyso-PAF C-16 in complex biological matrices is confounded by isobaric lyso PC interferences and identical endogenous analyte behavior. Lyso-PAF C-16-d4 solves this with a 4 Da mass shift from specific 7,7',8,8'-deuteration. - **For LC-MS/GC-MS:** Precisely corrects for matrix effects, ion suppression, and sample prep losses. - **For enzyme assays:** Functions as a non-radioactive acyl acceptor in Lyso-PAF acyltransferase studies. - **IND-enabling support:** Essential for PAF pathway drug target engagement studies.

Molecular Formula C24H52NO6P
Molecular Weight 485.7 g/mol
Cat. No. B10767551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyso-PAF C-16-d4
Molecular FormulaC24H52NO6P
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1/i12D2,13D2
InChIKeyVLBPIWYTPAXCFJ-OAJQLNMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lyso-PAF C-16-d4: Deuterated Internal Standard


Lyso-PAF C-16-d4 (CAS 201216-37-7) is a deuterium-labeled analog of the bioactive lysophospholipid Lyso-PAF C-16 . This compound features four deuterium atoms substituted at the 7, 7', 8, and 8' positions of the hexadecyl alkyl chain . It possesses a molecular formula of C24H48D4NO6P and a molecular weight of 485.67 g/mol . The primary, validated utility of Lyso-PAF C-16-d4 is as an internal standard for the quantification of Lyso-PAF C-16 or PAF C-16 via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Deuterated internal standard for Lyso-PAF C-16 quantification
Compatible with LC-MS / GC-MS bioanalytical workflows
Isotopic purity specification supports cross-talk control review

Analytical Interference and Quantitation Accuracy


Interchanging Lyso-PAF C-16 with its deuterated analog, or using a less suitable internal standard, introduces significant risk of systematic quantitation error in mass spectrometry-based assays. The endogenous, non-deuterated Lyso-PAF C-16 (CAS 52691-62-0) shares identical chemical and physical properties with the target analyte in biological samples, making it impossible to distinguish from the analyte during analysis [1]. Furthermore, biological matrices often contain abundant, isobaric lysophosphatidylcholine (lyso PC) species, which can co-elute with Lyso-PAF C-16 and produce interfering fragment ions, compromising measurement accuracy [2]. Lyso-PAF C-16-d4, with its distinct mass shift from four deuterium atoms, provides an analytically distinct, chemically identical surrogate that enables precise compensation for sample preparation losses, matrix effects, and ion suppression, which are critical for achieving reliable quantitative data [3].

Non-deuterated Lyso-PAF C-16 is indistinguishable from endogenous analyte in biological matrices, preventing accurate quantitation.
Isobaric lyso PC species may co-elute and produce interfering fragment ions, compromising measurement accuracy without deuterated ISTD correction.
Non-isotopic internal standards cannot compensate for sample preparation losses, matrix effects, or ion suppression in MS-based assays.

Methodological Superiority Over Analogs


Mass Spectrometric Differentiation via 4 Da Shift

The primary differential feature of Lyso-PAF C-16-d4 is its isotopic labeling, which creates a quantifiable mass difference from the unlabeled native compound. Lyso-PAF C-16-d4 contains four deuterium atoms, resulting in a molecular weight of 485.67 g/mol, compared to 481.65 g/mol for the non-deuterated Lyso-PAF C-16 . This ~4 Da mass shift is critical for mass spectrometry applications, as it allows for baseline separation of the internal standard signal from the endogenous analyte signal in the mass analyzer .

Mass Shift
Head-to-head
4.02 Da mass shift vs. native Lyso-PAF C-16 (485.67 vs. 481.65 g/mol)
Supports baseline MS signal separation from endogenous analyte
Calculated exact mass; instrument-specific verification recommended
Mass Spectrometry Lipidomics Internal Standard

Isotopic Purity for Minimal Interference

High isotopic purity is essential for a reliable internal standard to prevent cross-talk between the standard and analyte channels. Lyso-PAF C-16-d4 is supplied with a certified purity of ≥99% for deuterated forms (d1-d4), meaning that at least 99% of the product molecules contain the stable isotope label . This specification ensures that the internal standard contributes a negligible signal to the mass channel used for detecting the unlabeled, endogenous analyte (Lyso-PAF C-16), thereby preserving assay accuracy and dynamic range.

Isotopic Purity
Specification review
≥99% deuterated forms (d1–d4)
Supports isotopic cross-talk control between ISTD and analyte channels
Batch-specific; verify Certificate of Analysis
Chemical Purity Isotopic Purity Quality Control

Validated in Published LC-MS/MS Methods

Lyso-PAF C-16-d4 is not a theoretical tool but a practically validated one. It has been explicitly employed as the internal standard in a published LC-MS/MS method for the determination of Lyso-PAF C16 in biological research [1]. In this application, the deuterated standard enabled accurate quantitation of the native lipid in complex tissue samples, demonstrating its utility in real-world experimental workflows.

Method Validation
Reported
Validated as internal standard in published LC-MS/MS method for Lyso-PAF C-16 quantitation
Supports method-transfer context in tissue research matrices
Tissue research matrix context; J Clin Med 2023
LC-MS/MS Method Validation Bioanalysis

Applications for Analytical Rigor


Quantitative Lipidomics in Disease Models

The validated use of Lyso-PAF C-16-d4 as an internal standard directly supports its procurement for LC-MS/MS or GC-MS assays designed to measure PAF/Lyso-PAF levels in complex biological samples [1]. This application is critical in studies investigating inflammatory diseases (e.g., asthma, sepsis), cardiovascular pathology, and cancer biology where dysregulation of the PAF/Lyso-PAF axis is implicated.

Enzymatic Activity Assays with Tracer

The deuterium label of Lyso-PAF C-16-d4 allows it to function as a substrate in enzymatic assays, enabling the distinction between newly synthesized and pre-existing lipid pools. As demonstrated in a published study, Lyso-PAF C-16-d4 can be used as an acyl acceptor in Lyso-PAF acyltransferase activity assays, with product formation tracked by mass spectrometry or TLC [2]. This provides a more robust alternative to radiolabeled substrates.

Absolute Quantification for Pharmacodynamics

In drug development programs targeting the PAF receptor or enzymes in the PAF biosynthesis/remodeling pathway (e.g., PAF acetylhydrolase), Lyso-PAF C-16-d4 is the essential internal standard for achieving absolute quantification of PAF C-16 in biological matrices. This enables precise assessment of drug target engagement and downstream pharmacodynamic effects, which is a requirement for Investigational New Drug (IND)-enabling studies.

Application
Selection Property
Validation Focus
Lipidomics research matrix analysis
ISTD matrix-effect control
Lyso-PAF / PAF pathway response context
Enzymatic tracer studies
Deuterium tracer differentiation
Acyltransferase activity endpoint review
PAF pathway research studies
ISTD quantification context
PAF pathway engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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